N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is an organic compound that belongs to the class of amides. These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a phenyl ring substituted with an amino group and a methyl group, as well as a phenoxyacetamide moiety with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-tert-butylphenoxyacetic acid. This acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with the Amino Compound: The acyl chloride is then reacted with 5-amino-2-methylphenylamine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its amide functionality.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide would depend on its specific application. Generally, amides can interact with biological targets through hydrogen bonding and hydrophobic interactions. The phenyl rings and tert-butyl group may enhance its binding affinity to certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: Similar structure but with the amino group in a different position.
N-(5-Amino-2-methylphenyl)-2-[4-(methyl)-phenoxy]acetamide: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-5-8-15(20)11-17(13)21-18(22)12-23-16-9-6-14(7-10-16)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHQGDXTHDHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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